An In-depth Technical Guide to 3-Hydroxypyridine-2-carbonyl Chloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Hydroxypyridine-2-carbonyl Chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of the Precursor: 3-Hydroxypyridine-2-carboxylic Acid
Understanding the properties of the starting material is crucial for the successful synthesis and handling of the corresponding acyl chloride.
| Property | Value | Source(s) |
| CAS Number | 874-24-8 | [1][2][3] |
| Chemical Formula | C₆H₅NO₃ | [1][2][3] |
| Molecular Weight | 139.11 g/mol | [1][2][3] |
| Appearance | White to dark cream or brown powder/crystals | [3][4] |
| Melting Point | Approximately 213-218 °C (with decomposition) | [1][2][3] |
| Solubility | Soluble in water | [1] |
| Synonyms | 3-Hydroxypicolinic acid, 3-HPA | [3][5] |
Synthesis of 3-Hydroxypyridine-2-carbonyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Several reagents can be employed for this purpose, with the choice often depending on the scale of the reaction and the sensitivity of the starting material.
General Reaction Scheme:
Conversion of a carboxylic acid to its acyl chloride.
Common Chlorinating Agents:
-
Thionyl Chloride (SOCl₂): A widely used reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.[6][7] The reaction is typically performed in an inert solvent.
-
Oxalyl Chloride ((COCl)₂): Another effective reagent that also produces gaseous byproducts (CO, CO₂, and HCl). It is often used for smaller-scale reactions and can be milder than thionyl chloride.
-
Phosphorus Pentachloride (PCl₅): A solid reagent that reacts with carboxylic acids to form the acyl chloride and phosphorus oxychloride (POCl₃).[6] The liquid byproducts require separation from the desired acyl chloride, often through distillation.[6]
-
Phosphorus Trichloride (PCl₃): A liquid reagent that produces phosphorous acid as a byproduct.[6]
Experimental Protocol: Synthesis of 3-Hydroxypyridine-2-carbonyl Chloride (in situ)
This protocol describes a general procedure for the in situ generation of 3-hydroxypyridine-2-carbonyl chloride for immediate use in a subsequent reaction, such as an amidation.
Materials:
-
3-Hydroxypyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous, inert solvent (e.g., dichloromethane (DCM), toluene, or tetrahydrofuran (THF))
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: Under an inert atmosphere, add 3-hydroxypyridine-2-carboxylic acid to a flame-dried reaction vessel containing an anhydrous, inert solvent.
-
Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to the suspension at a controlled temperature (often 0 °C to room temperature). A catalytic amount of dimethylformamide (DMF) is sometimes added when using oxalyl chloride.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat until the reaction is complete. The completion of the reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Removal of Excess Reagent: If necessary, remove the excess chlorinating agent and solvent under reduced pressure.
-
Immediate Use: The resulting crude 3-hydroxypyridine-2-carbonyl chloride in the inert solvent is then used immediately in the next synthetic step without isolation.
Reactivity and Applications in Drug Development
3-Hydroxypyridine-2-carbonyl chloride is a highly electrophilic compound due to the electron-withdrawing nature of the carbonyl group and the chlorine atom. This makes it an excellent acylating agent, readily reacting with various nucleophiles.
General reactivity of 3-Hydroxypyridine-2-carbonyl chloride.
Key Reactions:
-
Amidation: Reacts with primary and secondary amines to form amides. This is a crucial step in the synthesis of many pharmaceutical compounds.
-
Esterification: Reacts with alcohols to form esters.
-
Hydrolysis: Reacts readily with water to revert to the parent carboxylic acid. This highlights the importance of performing reactions under anhydrous conditions.
Case Study: Synthesis of Vadadustat
A prominent application of a derivative of 3-hydroxypyridine-2-carbonyl chloride is in the synthesis of Vadadustat, an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase for the treatment of anemia associated with chronic kidney disease.[8][9][10]
In the synthesis of Vadadustat, a substituted 3-hydroxypyridine-2-carboxylic acid is activated to its corresponding acyl chloride or another activated species, which then undergoes amidation with an amino acid derivative.[8][11] This demonstrates the practical utility of this reactive intermediate in constructing complex drug molecules.[8][9][11][12]
Safety and Handling
Acyl chlorides, including 3-hydroxypyridine-2-carbonyl chloride, are hazardous chemicals that must be handled with appropriate safety precautions.
-
Corrosive: They are corrosive and can cause severe skin burns and eye damage.[13][14]
-
Moisture Sensitive: They react violently with water, releasing corrosive hydrogen chloride gas.[14][15][16] All reactions should be carried out in a well-ventilated fume hood using anhydrous techniques.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][16][17]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[13][17]
Conclusion
3-Hydroxypyridine-2-carbonyl chloride serves as a valuable, albeit transient, intermediate in organic synthesis, particularly in the pharmaceutical industry. Its high reactivity as an acylating agent allows for the efficient formation of amide and ester bonds, which are prevalent in drug molecules. While its instability precludes isolation and necessitates in situ generation, a thorough understanding of its preparation from 3-hydroxypyridine-2-carboxylic acid and its reactivity profile enables its effective use in the synthesis of complex and important therapeutic agents like Vadadustat. Researchers and drug development professionals must adhere to strict safety protocols when handling this and other acyl chlorides to ensure safe and successful synthetic outcomes.
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